An In-depth Technical Guide to 5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Methyl-1,3-oxazole-4-carbohydrazide (CAS No. 170959-36-1), a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular profile, synthesis, and core applications, with a focus on its strategic role in the rational design of novel therapeutic agents.
Executive Summary
5-Methyl-1,3-oxazole-4-carbohydrazide is a specialized chemical intermediate characterized by two key functional moieties: a stable, five-membered oxazole ring and a reactive carbohydrazide group. The oxazole core is a well-regarded scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for amide or peptide bonds.[1] The carbohydrazide functional group offers a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing diverse compound libraries aimed at a range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug design. The key properties of 5-Methyl-1,3-oxazole-4-carbohydrazide are summarized below.
| Property | Value | Source |
| CAS Number | 170959-36-1 | Sunway Pharm Ltd.[4] |
| Molecular Formula | C5H7N3O2 | Sunway Pharm Ltd.[4] |
| Molecular Weight | 141.13 g/mol | Sunway Pharm Ltd.[4] |
| Canonical SMILES | CC1=C(N=CO1)C(=O)NN | PubChem |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | General chemical knowledge |
Note: Experimental data for properties like melting point, boiling point, and pKa are not widely published. Researchers should perform their own characterization or consult supplier-specific data sheets.
The Strategic Importance in Medicinal Chemistry
The value of 5-Methyl-1,3-oxazole-4-carbohydrazide in drug discovery stems from the distinct and complementary roles of its constituent parts.
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The Oxazole Ring: This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry.[5] Its nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[1] The oxazole ring is often used as a bioisosteric replacement for amide bonds to improve pharmacokinetic properties such as metabolic stability and cell permeability.[1][6] The methyl group at the 5-position provides a point for steric interaction and can influence the overall conformation of the final molecule.
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The Carbohydrazide Functional Group: The -C(=O)NHNH2 group is a highly versatile chemical handle. It is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl chlorides.[7] This reactivity is the cornerstone of its utility, allowing for the straightforward elaboration of the core scaffold into more complex structures. Carbohydrazides are key precursors for the synthesis of other important heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are themselves prevalent in pharmacologically active compounds.[8][9]
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// Edge definitions Core -> Oxazole [label=" provides\n structural\n foundation"]; Core -> Hydrazide [label=" provides\n reactive\n handle"]; Oxazole -> Scaffold; Hydrazide -> Scaffold; Scaffold -> App [label=" enables synthesis of"]; } } Caption: Logical relationship of the core compound's functional components.
Synthesis and Purification
The synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide typically starts from its corresponding carboxylic acid or ester precursor.
General Synthesis Workflow:
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// Edge definitions Start -> Step1; Reagent -> Step1; Step1 -> Product; Product -> Purify; Purify -> Final; } } Caption: General workflow for synthesizing the title compound.
Detailed Experimental Protocol:
Causality and Self-Validation: This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step (recrystallization) to ensure high purity of the final product. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction, while also being a good solvent for subsequent recrystallization.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-1,3-oxazole-4-carboxylic acid ethyl ester (1.0 eq).
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Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to dissolve the starting material.
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.
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Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.
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In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting ester spot indicates reaction completion.
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Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product will precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine. Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure 5-Methyl-1,3-oxazole-4-carbohydrazide.
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Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application: Synthesis of 1,3,4-Oxadiazole Derivatives
A primary application of 5-Methyl-1,3-oxazole-4-carbohydrazide is its use as a precursor for 2,5-disubstituted 1,3,4-oxadiazoles. These heterocycles are highly valued in drug development for their metabolic stability and ability to act as carbonyl bioisosteres.[9] The synthesis involves a condensation reaction with a carboxylic acid followed by a dehydrative cyclization.
Case Study Protocol: Synthesis of 2-(5-Methyl-1,3-oxazol-4-yl)-5-phenyl-1,3,4-oxadiazole
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Acylation Step: In a flask, dissolve 5-Methyl-1,3-oxazole-4-carbohydrazide (1.0 eq) and benzoic acid (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
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Coupling Agent: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 2-4 hours to form the intermediate 1,2-diacylhydrazine. The use of a coupling agent provides a mild and efficient method for amide bond formation, avoiding harsh conditions.
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Cyclization Step: To the same reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent. Heat the reaction as required (e.g., 80-120 °C) until TLC analysis confirms the formation of the oxadiazole.
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Quenching and Extraction: Carefully quench the reaction with ice-water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Safety, Handling, and Storage
While specific toxicology data for 5-Methyl-1,3-oxazole-4-carbohydrazide is limited, its chemical class suggests prudent handling procedures.
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Hazard Profile: Based on related structures like carbohydrazide and other oxazole derivatives, the compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[10][11] It may be harmful if swallowed.[12]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion and Future Outlook
5-Methyl-1,3-oxazole-4-carbohydrazide stands out as a high-value building block for medicinal chemistry and drug discovery. Its dual-functionality, combining the stable, bioisosteric oxazole core with the synthetically versatile carbohydrazide group, provides a reliable and efficient starting point for the synthesis of diverse and complex molecular entities. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this will remain a critical component of successful drug development campaigns. Future research will likely expand its use in the synthesis of novel inhibitors for a wider range of biological targets and in the construction of innovative chemical libraries for high-throughput screening.
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